Potassium [4-(dimethylcarbamoyl)phenyl]trifluoroboranuide
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Overview
Description
Potassium [4-(dimethylcarbamoyl)phenyl]trifluoroboranuide is an organoboron compound with the molecular formula C9H10BF3KNO. This compound is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions. It is a solid at room temperature and is stable to air and moisture, making it easy to handle in laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [4-(dimethylcarbamoyl)phenyl]trifluoroboranuide typically involves the reaction of 4-(dimethylcarbamoyl)phenylboronic acid with potassium trifluoroborate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aqueous or organic solvent. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The product is then purified through crystallization or other suitable methods to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Potassium [4-(dimethylcarbamoyl)phenyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to form boranes or other reduced boron species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes or other reduced boron species.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
Potassium [4-(dimethylcarbamoyl)phenyl]trifluoroboranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium [4-(dimethylcarbamoyl)phenyl]trifluoroboranuide involves its ability to act as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group facilitates the formation of carbon-carbon bonds by undergoing transmetalation with palladium or other transition metals. This process involves the transfer of the boron-bound carbon to the metal center, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 4-tert-butylphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium [4-(dimethylcarbamoyl)phenyl]trifluoroboranuide is unique due to the presence of the dimethylcarbamoyl group, which imparts specific electronic and steric properties. This makes it particularly useful in reactions where selective reactivity is required. Compared to other similar compounds, it offers enhanced stability and reactivity under various conditions .
Properties
IUPAC Name |
potassium;[4-(dimethylcarbamoyl)phenyl]-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3NO.K/c1-14(2)9(15)7-3-5-8(6-4-7)10(11,12)13;/h3-6H,1-2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBAEDXXEGGRJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)N(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3KNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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